(R)-1-(3,4-Dimethylphenyl)propan-1-amine
CAS No.:
Cat. No.: VC17411839
Molecular Formula: C11H17N
Molecular Weight: 163.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N |
|---|---|
| Molecular Weight | 163.26 g/mol |
| IUPAC Name | (1R)-1-(3,4-dimethylphenyl)propan-1-amine |
| Standard InChI | InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7,11H,4,12H2,1-3H3/t11-/m1/s1 |
| Standard InChI Key | WCTLOIPMQALXLC-LLVKDONJSA-N |
| Isomeric SMILES | CC[C@H](C1=CC(=C(C=C1)C)C)N |
| Canonical SMILES | CCC(C1=CC(=C(C=C1)C)C)N |
Introduction
(R)-1-(3,4-Dimethylphenyl)propan-1-amine is a chiral organic compound, specifically an amine derivative, with a molecular structure that includes a phenyl ring substituted with two methyl groups at positions 3 and 4. This compound is of interest in various fields, including pharmaceutical chemistry and organic synthesis.
Synthesis and Preparation
The synthesis of (R)-1-(3,4-Dimethylphenyl)propan-1-amine typically involves asymmetric reduction or resolution methods to achieve the desired chirality. Common methods include the use of chiral catalysts or chiral auxiliaries to ensure the formation of the R-enantiomer.
Applications and Uses
-
Pharmaceuticals: Amines like (R)-1-(3,4-Dimethylphenyl)propan-1-amine are often intermediates in the synthesis of pharmaceutical compounds, where chirality is crucial for biological activity.
-
Organic Synthesis: This compound can serve as a building block for more complex molecules due to its reactive amine group.
Safety and Handling
-
Hazards: Handling of amines requires caution due to potential toxicity and reactivity. Protective measures such as gloves and masks are recommended.
-
Storage: Store in a cool, dry place away from incompatible substances.
Data Table: Comparison with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| (R)-1-(3,4-Dimethylphenyl)propan-1-amine | 856563-05-8 (HCl) | C11H17N | 163.26 g/mol (free base) |
| 1-(3,4-Dimethylphenyl)propan-1-one | 17283-12-4 | C11H14O | 162.23 g/mol |
| 1-(2,4-Dimethylphenyl)propan-1-one | 35031-55-1 | C11H14O | 162.23 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume